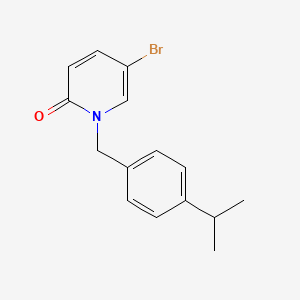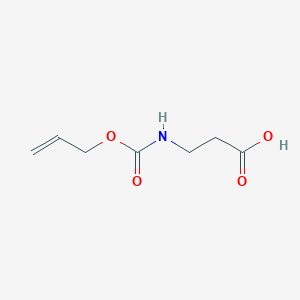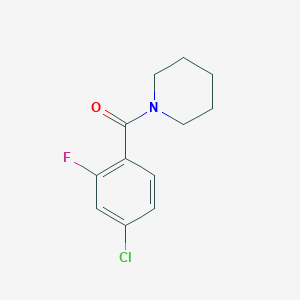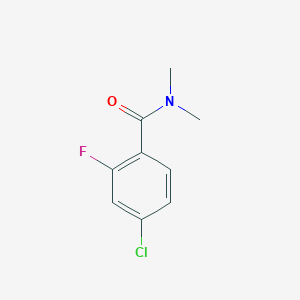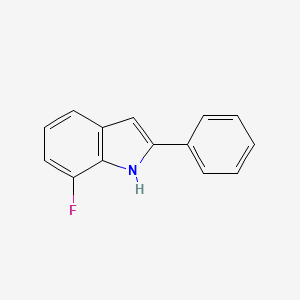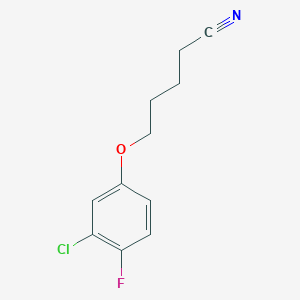
5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile is a chemical compound characterized by a phenyl ring substituted with chlorine and fluorine atoms, connected to a pentanenitrile group via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common synthetic route involves the reaction of 3-chloro-4-fluorophenol with pentanenitrile chloride under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate.
Cyanation Reaction: Another method involves the cyanation of 3-chloro-4-fluorophenol using a cyanide source, such as potassium cyanide, in the presence of a suitable catalyst like copper(I) iodide.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as converting the phenyl ring to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine using hydrogenation over a palladium catalyst.
Substitution: Substitution reactions at the phenyl ring can be achieved using electrophilic aromatic substitution, where reagents like bromine or nitric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: 3-Chloro-4-fluorophenol quinone.
Reduction: 5-(3-Chloro-4-fluoro-phenyl)pentanenitrile amine.
Substitution: Brominated or nitro-substituted derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile: The target compound.
5-(3-Chloro-4-methoxy-phenoxy)pentanenitrile: Similar structure with a methoxy group instead of fluorine.
5-(3-Chloro-4-nitro-phenoxy)pentanenitrile: Similar structure with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in the phenyl ring of this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
5-(3-chloro-4-fluorophenoxy)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-10-8-9(4-5-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCDTYBQLUWXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCC#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

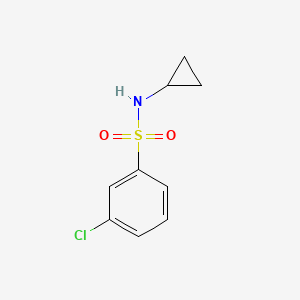

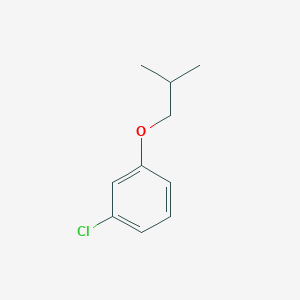
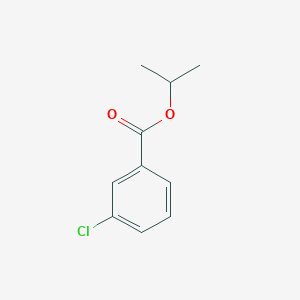
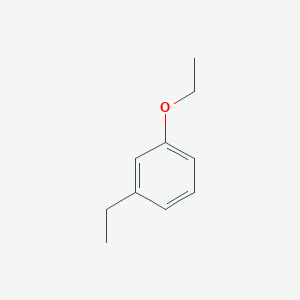
![Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate](/img/structure/B7891740.png)
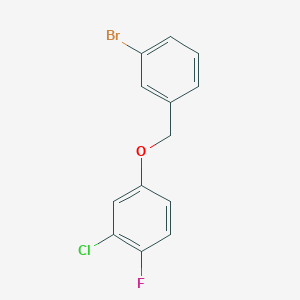
![4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891762.png)
